ethyl 3-cyclohexyl-2-fluoroprop-2-enoate
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Overview
Description
Preparation Methods
The synthesis of ethyl 3-cyclohexyl-2-fluoroprop-2-enoate typically involves the reaction of cyclohexylmagnesium bromide with ethyl 2-fluoroacrylate under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography .
Chemical Reactions Analysis
Ethyl 3-cyclohexyl-2-fluoroprop-2-enoate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 3-cyclohexyl-2-fluoroprop-2-enoate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-cyclohexyl-2-fluoroprop-2-enoate involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 3-cyclohexyl-2-fluoroprop-2-enoate can be compared with other similar compounds such as:
Ethyl 3-cyclohexyl-2-chloroprop-2-enoate: Similar in structure but contains a chlorine atom instead of fluorine.
Ethyl 3-cyclohexyl-2-bromoprop-2-enoate: Contains a bromine atom instead of fluorine.
Ethyl 3-cyclohexyl-2-iodoprop-2-enoate: Contains an iodine atom instead of fluorine.
The presence of the fluorine atom in this compound makes it unique due to the strong electronegativity and small size of fluorine, which can significantly influence the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
ethyl 3-cyclohexyl-2-fluoroprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPPHIZWJLANCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1CCCCC1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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